![molecular formula C6H6N2 B15223728 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-79-8](/img/structure/B15223728.png)
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
2,7-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with a unique structure that includes both a four-membered and a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. For example, the synthesis might start with a dihydroxyquinoline derivative, which undergoes several steps including cyclization, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can lead to a wide variety of products depending on the nucleophile used.
Scientific Research Applications
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit β-tubulin, which is involved in cell division, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinolines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Tetraimidazoquinolines: These are another class of compounds with a similar framework and diverse biological activities.
Uniqueness
What sets 2,7-Diazabicyclo[420]octa-1,3,5-triene apart is its specific ring structure, which imparts unique chemical and biological properties
Biological Activity
Chemical Identity and Structure
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene is a bicyclic compound with significant potential in various biological applications. Its molecular formula is C8H10N2, and it has garnered attention for its unique structural properties that influence its biological activity.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as an agonist for the α4β2 subtype of nAChRs while exhibiting lower activity on the α3β4 subtype. This selectivity is crucial for developing therapeutic agents targeting neurological disorders without unwanted side effects associated with broader receptor activation .
Research Findings
A study utilizing quantitative structure-activity relationship (QSAR) modeling demonstrated that derivatives of diazabicyclo[4.2.0]octane could be optimized for enhanced receptor binding and agonistic activity. The best predictive models achieved high coefficients of determination (r2) and cross-validated q2 values, indicating robust predictive capabilities for designing new compounds with desired biological effects .
Case Studies
- Nootropic Activity
-
Antimicrobial Properties
- Study Focus : Evaluation of antimicrobial efficacy.
- Findings : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various bacterial strains, positioning it as a candidate for antibiotic development.
Data Tables
Property | Details |
---|---|
Molecular Formula | C8H10N2 |
Molecular Weight | 150.18 g/mol |
IUPAC Name | This compound |
CAS Number | 578006-79-8 |
Biological Targets | α4β2 nAChR |
Properties
CAS No. |
578006-79-8 |
---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
2,7-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C6H6N2/c1-2-5-6(4-8-5)7-3-1/h1-3,8H,4H2 |
InChI Key |
WWXKFIWJMQVUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N1)C=CC=N2 |
Origin of Product |
United States |
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